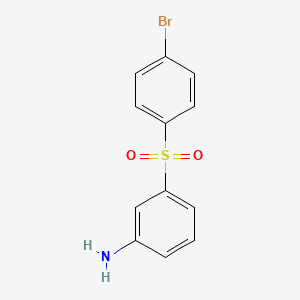
1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H17BrO It is a cyclohexanol derivative, characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol typically involves the bromination of 2-methylphenylcyclohexanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-(4-Bromo-2-methylphenyl)cyclohexanone.
Reduction: 1-(2-Methylphenyl)cyclohexan-1-ol.
Substitution: 1-(4-Azido-2-methylphenyl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol can be compared with other similar compounds such as:
1-(4-Chloro-2-methylphenyl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)cyclohexan-1-ol: Lacks the halogen atom, leading to different reactivity and properties.
1-(4-Bromo-2-methylphenyl)cyclohexanone: The oxidized form of the compound.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-9-11(14)5-6-12(10)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
XLIWHZRZYQKUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine](/img/structure/B13227465.png)
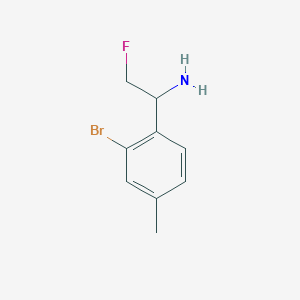
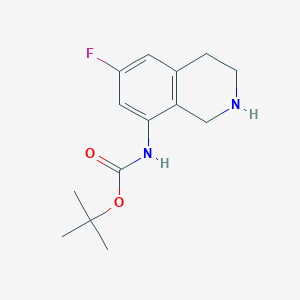
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
![[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine](/img/structure/B13227495.png)
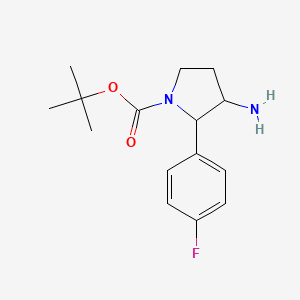

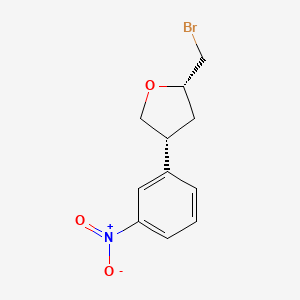
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
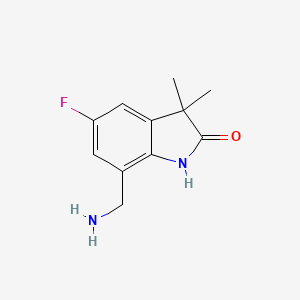
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
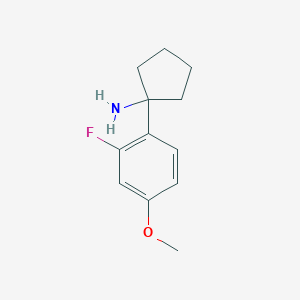
amine](/img/structure/B13227536.png)
